Sequence Divergence and Pherotype Specificity
CSP-2 possesses a distinct amino acid sequence (EMRISRIILDFLFLRKK) that differs from CSP-1 (EMRLSKFFRDFILQRKK) at 8 out of 17 positions, representing a 47% sequence divergence [1]. This structural difference is the molecular basis for the pherotype classification of S. pneumoniae strains into Group 1 (CSP-1 responsive) and Group 2 (CSP-2 responsive) [2].
| Evidence Dimension | Amino Acid Sequence Identity |
|---|---|
| Target Compound Data | EMRISRIILDFLFLRKK |
| Comparator Or Baseline | CSP-1: EMRLSKFFRDFILQRKK |
| Quantified Difference | 8 out of 17 residues differ (47% divergence) |
| Conditions | Sequence alignment of mature 17-amino acid peptides. |
Why This Matters
This sequence divergence is the definitive basis for receptor specificity, meaning CSP-2 cannot be substituted with CSP-1 for experiments on Group 2 pneumococcal strains.
- [1] Pozzi, G., et al. (1996). Competence for genetic transformation in encapsulated strains of Streptococcus pneumoniae: two allelic variants of the peptide pheromone. Journal of Bacteriology, 178(20), 6087–6090. View Source
- [2] PDBsum entry 6cov. (n.d.). CSP2-l14 structure. European Bioinformatics Institute. View Source
